4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-quinolin-8-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(22-14-17-6-3-13-26-17)23-11-8-16(9-12-23)25-18-7-1-4-15-5-2-10-21-19(15)18/h1-7,10,13,16H,8-9,11-12,14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBEBMQONODTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Quinoline-8-ol with Piperidine Derivatives
The quinolin-8-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) between quinoline-8-ol and a piperidine derivative. A representative protocol involves reacting 8-hydroxyquinoline with 4-chloropiperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This method yields 4-(quinolin-8-yloxy)piperidine with moderate to high purity (70–85% yield).
Alternative Pathway: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether bond formation between quinoline-8-ol and 4-hydroxypiperidine. This method offers superior regioselectivity (>90% yield) but requires anhydrous conditions and stoichiometric reagents.
Carboxamide Bond Formation Strategies
Isocyanate-Mediated Carbamoylation
Intermediate B (thiophen-2-ylmethyl isocyanate) is reacted with Intermediate A in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, yielding the target carboxamide after 6–8 hours at room temperature.
$$
\text{4-(Quinolin-8-yloxy)piperidine} + \text{Thiophen-2-ylmethyl isocyanate} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}
$$
Key Data :
- Yield: 65–75%
- Purity (HPLC): >95%
- Side Products: <5% di-substituted piperidine (controlled via stoichiometry)
Chloroformate Intermediate Route
Intermediate A is treated with triphosgene in DCM to generate the reactive piperidine-1-carbonyl chloride , which is subsequently coupled with Intermediate C (thiophen-2-ylmethylamine) in the presence of triethylamine (TEA).
$$
\text{4-(Quinolin-8-yloxy)piperidine} \xrightarrow{\text{Triphosgene}} \text{Piperidine-1-carbonyl chloride} \xrightarrow{\text{Thiophen-2-ylmethylamine}} \text{Target Compound}
$$
Optimized Conditions :
- Temperature: 0–5°C (carbonyl chloride formation), room temperature (amine coupling)
- Yield: 60–70%
- Impurity Profile: Traces of hydrolyzed carbonyl chloride (<3%)
Carbodiimide-Mediated Coupling
For cases where the carboxylic acid derivative is accessible, 4-(quinolin-8-yloxy)piperidine-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with Intermediate C .
$$
\text{Piperidine-1-carboxylic acid} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Advantages :
- Avoids hazardous isocyanates/phosgene derivatives
- Compatibility with polar aprotic solvents (e.g., DMF)
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |
|---|---|---|---|---|
| Isocyanate Route | 65–75 | 95–98 | Moderate (isocyanate handling) | Pilot-scale viable |
| Chloroformate Route | 60–70 | 93–96 | High (phosgene derivatives) | Limited |
| Carbodiimide Route | 50–60 | 90–94 | Low | Lab-scale |
Key Insights :
- The isocyanate route balances yield and practicality for industrial applications.
- Chloroformate methods, while efficient, require stringent safety protocols.
- Carbodiimide coupling is preferred for small-scale syntheses avoiding toxic reagents.
Mechanistic Considerations and Side Reactions
Competing Reactions in Isocyanate Route
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinolin-8-yloxy group and piperidine nitrogen are key sites for nucleophilic substitution:
For example, the quinoline-8-yloxy group can undergo displacement with amines under basic conditions, analogous to reactions observed in pyridine-2-yloxy derivatives.
Oxidation Reactions
The thiophene and quinoline moieties are susceptible to oxidation:
Thiophene oxidation typically yields sulfoxides (mild conditions) or sulfones (harsh conditions), as seen in structurally related compounds.
Reduction Reactions
Selective reduction of functional groups:
The carboxamide group can be reduced to a methylene amine, altering pharmacological properties .
Hydrolysis Reactions
The carboxamide and ester-like linkages are hydrolytically labile:
Hydrolysis kinetics depend on pH and temperature, with faster rates under strongly acidic or basic conditions.
Cycloaddition and Cross-Coupling
The thiophene and quinoline groups participate in coupling reactions:
Thiophene’s electron-rich π-system facilitates cross-coupling, while the quinoline nitrogen can coordinate metal catalysts .
Schiff Base Formation
The primary amine (if generated via carboxamide reduction) can react with carbonyl compounds:
| Reaction Type | Conditions | Reagents/Outcomes | Source |
|---|---|---|---|
| Condensation | Ethanol, RT, 12–24 hours | Forms Schiff bases with aromatic aldehydes |
This reaction is critical for synthesizing imine-linked derivatives with enhanced bioactivity .
Research Findings and Implications
-
Synthetic Flexibility : The compound’s modular structure allows for tailored modifications to optimize pharmacokinetics .
-
Stability Considerations : Thiophene sulfoxidation under physiological conditions may influence metabolic pathways.
-
Catalytic Challenges : Quinoline’s electron-deficient nature requires carefully optimized conditions for cross-coupling.
Scientific Research Applications
Structural Overview
The compound has the molecular formula and a molecular weight of . Its structure comprises three significant components:
- Quinoline Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Piperidine Ring : A versatile scaffold in drug design that influences pharmacological properties.
- Thiophene Group : Enhances biological activity through electronic effects and steric properties.
Medicinal Chemistry
The compound is being explored as a lead compound in drug discovery, particularly for targeting neurological disorders and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutics.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The quinoline moiety can induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related quinoline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Certain substituted quinoline carboxamides have demonstrated higher activity against M. tuberculosis compared to standard treatments like isoniazid .
Biological Assays
4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may serve as a probe in biological assays to study receptor-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the quinoline or piperidine rings can significantly alter potency and selectivity against specific targets.
- Heterocyclic Influence : The presence of thiophene enhances lipophilicity and metabolic stability, which may increase bioavailability compared to other heterocycles.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimycobacterial Activity : A series of substituted quinoline derivatives were tested against M. tuberculosis, revealing that specific substitutions enhanced efficacy while maintaining low toxicity against human cells .
- Antiviral Potential : Research into N-Heterocycles has highlighted their potential as antiviral agents, indicating that compounds with similar structures could effectively inhibit viral replication mechanisms.
- In Vitro Studies : In vitro assays demonstrated that modifications to the piperidine ring could lead to compounds with improved selectivity and potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit topoisomerases, while the piperidine and thiophene groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Analysis
The target compound shares its piperidine-1-carboxamide backbone with several analogs in the evidence, but its substituents differ significantly:
Key Observations:
- Quinoline vs. Benzodiazol-2-one: The quinolin-8-yloxy group in the target compound replaces the benzodiazol-2-one moiety seen in compounds 8, 9, and 2. Quinoline derivatives are associated with kinase inhibition and DNA intercalation, whereas benzodiazol-2-one groups may favor hydrogen bonding with biological targets .
- Thiophen-2-ylmethyl vs. Thiophene’s electron-rich nature may also influence π-π stacking interactions.
- Synthesis Yields: While the target compound’s synthesis yield is unreported, analogs with bulkier substituents (e.g., nitro groups in compound 10, 68% yield) tend to have lower yields due to steric hindrance .
Pharmacological Implications
- Selectivity: The quinolin-8-yloxy group may confer selectivity for specific kinase targets compared to PF750’s quinolin-3-ylmethyl group, as substituent positioning on quinoline significantly impacts receptor binding .
Biological Activity
The compound 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 342.43 g/mol. The compound consists of three main components:
- Quinoline moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Piperidine ring : A versatile scaffold in drug design that can influence pharmacological properties.
- Thiophene group : This heterocyclic structure can enhance biological activity through electronic effects and steric properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The quinoline moiety may inhibit enzymes involved in critical biological processes, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : The piperidine ring can bind to multiple receptors, modulating their activity and influencing physiological responses.
- Cellular Process Disruption : The thiophene group can interfere with cellular processes like DNA replication and protein synthesis, contributing to antimicrobial or anticancer effects.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways related to survival and apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related quinoline derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, certain substituted quinoline carboxamides exhibited higher activity against M. tuberculosis than standard treatments like isoniazid .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in the substituents on the quinoline or piperidine rings can significantly alter potency and selectivity against specific targets.
- Heterocyclic Influence : The presence of thiophene enhances lipophilicity and metabolic stability, which may increase bioavailability compared to other heterocycles .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimycobacterial Activity : A series of substituted quinoline derivatives were tested against M. tuberculosis, revealing that specific substitutions enhanced efficacy while maintaining low toxicity against human cells .
- Antiviral Potential : Research into N-Heterocycles has highlighted their potential as antiviral agents, indicating that compounds with similar structures could be effective against viral infections by inhibiting viral replication mechanisms .
- In Vitro Studies : In vitro assays demonstrated that modifications to the piperidine ring could lead to compounds with improved selectivity and potency against cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for synthesizing 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how can reaction progress be monitored?
Answer: The synthesis typically involves sequential coupling of the quinoline-8-yloxy and thiophen-2-ylmethyl groups to the piperidine carboxamide core. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) or DMF under nitrogen .
- Etherification : Quinoline-8-ol reacts with a piperidine intermediate under Mitsunobu conditions (DIAD, PPh3) .
- Monitoring : Track intermediates via TLC (silica gel, hexane/EtOAc) and confirm final product purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm, piperidine CH2 at δ 2.5–3.5 ppm) and HPLC (≥95% purity) .
Q. How can researchers validate the structural integrity of this compound?
Answer: Combine spectroscopic and chromatographic methods:
- NMR : Confirm the piperidine C=O resonance (~165–170 ppm in <sup>13</sup>C NMR) and thiophene protons (δ 6.8–7.5 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> matching the molecular formula (C20H20N2O2S).
- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
Answer: Design assays targeting kinases with structural homology to quinoline-binding domains:
- Enzyme activity assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with ADP-Glo<sup>®</sup> detection .
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HeLa, A549) via MTT proliferation assays. Include positive controls (e.g., staurosporine) .
- Counter-screens : Test selectivity against non-target kinases (e.g., PKA, PKC) to minimize off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Answer: Modify substituents systematically and evaluate:
- Quinoline ring : Introduce electron-withdrawing groups (e.g., -CF3) at C-2/C-4 to enhance metabolic stability .
- Thiophene moiety : Replace with furan or pyridine to assess solubility/logP trade-offs .
- Piperidine carboxamide : Methylate the piperidine nitrogen to reduce first-pass metabolism .
- In vivo testing : Administer analogues to rodents (IV/PO) to measure AUC, Cmax, and half-life. Use LC-MS/MS for plasma quantification .
Q. What analytical methods resolve discrepancies in reported biological activity data?
Answer: Address variability via:
- Dose-response normalization : Re-test compounds under standardized conditions (e.g., serum-free media, 48-hour incubation) .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
- Meta-analysis : Compare IC50 values across studies, adjusting for assay type (e.g., biochemical vs. cellular) and cell line genetic backgrounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
